Physical properties of 3-(Bromomethyl)-5-methoxybenzonitrile
Physical properties of 3-(Bromomethyl)-5-methoxybenzonitrile
Advanced Technical Guide on the Physicochemical Properties and Synthetic Utility of 3-(Bromomethyl)-5-methoxybenzonitrile
Executive Summary
As a Senior Application Scientist, I frequently encounter bifunctional and trifunctional scaffolds that serve as critical linchpins in complex Active Pharmaceutical Ingredient (API) synthesis. 3-(Bromomethyl)-5-methoxybenzonitrile (CAS: 729613-58-5) is a prime example of such a versatile building block[1][2]. By offering three distinct, orthogonally reactive sites—a benzylic bromide, an electron-withdrawing nitrile, and an electron-donating methoxy group—it allows for highly controlled, stepwise functionalization. This whitepaper dissects its physicochemical properties, structural causality, and field-proven experimental workflows, providing a self-validating guide for researchers and drug development professionals.
Physicochemical Properties
Understanding the baseline physical properties of a compound is critical for predicting solubility, reaction kinetics, and downstream purification strategies. The quantitative data for 3-(Bromomethyl)-5-methoxybenzonitrile is summarized below[1][2][3]:
| Property | Value | Implications for Synthesis |
| CAS Number | 729613-58-5 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C9H8BrNO | Indicates a high degree of unsaturation and halogenation. |
| Molecular Weight | 226.07 g/mol | Essential for precise stoichiometric calculations. |
| Predicted Boiling Point | 305.2 ± 32.0 °C | High BP suggests low volatility; requires high-vacuum distillation if purified thermally. |
| Predicted Density | 1.48 ± 0.1 g/cm³ | Denser than water; directly impacts phase separation logic in liquid-liquid extractions. |
| Physical State | Solid (Typical) | Requires dissolution in aprotic organic solvents (e.g., DCM, THF, Acetonitrile) prior to reaction. |
Structural and Mechanistic Insights
The synthetic power of 3-(Bromomethyl)-5-methoxybenzonitrile lies in the orthogonal reactivity of its functional groups. The causality behind its reaction preferences is deeply rooted in physical organic chemistry:
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The Bromomethyl Group (-CH2Br): This moiety acts as an exceptional electrophile. The adjacent benzylic position stabilizes the transition state during bimolecular nucleophilic substitution (Sₙ2) reactions[4]. The bromide ion is an excellent leaving group due to its large atomic radius and polarizability, facilitating rapid bond cleavage upon nucleophilic attack[5].
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The Nitrile Group (-CN): Positioned meta to the bromomethyl group, the nitrile exerts a powerful electron-withdrawing effect via inductive (-I) and mesomeric (-M) pathways. This electron withdrawal increases the partial positive charge on the benzylic carbon, making it a more potent electrophile and accelerating the rate of Sₙ2 nucleophilic attack without introducing steric hindrance at the reactive center[4].
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The Methoxy Group (-OCH3): While generally electron-donating (+M), its meta relationship to the bromomethyl group means its resonance effects do not directly quench the electrophilicity of the benzylic carbon. Instead, it provides specific steric and electronic tuning useful for downstream receptor-binding in medicinal chemistry.
Key Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is driven by mechanistic causality.
Protocol 1: Chemoselective Sₙ2 N-Alkylation
Objective: To selectively alkylate a secondary amine using the bromomethyl group while leaving the nitrile intact. Causality: Acetonitrile is chosen as a polar aprotic solvent to accelerate the Sₙ2 pathway by leaving the nucleophile unsolvated and highly reactive. Potassium carbonate (K2CO3) is used as a heterogeneous, mild base to scavenge the hydrobromic acid (HBr) byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
Step-by-Step Methodology:
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Charge a dry, round-bottom flask with 1.0 equivalent of 3-(Bromomethyl)-5-methoxybenzonitrile and 1.2 equivalents of the target secondary amine.
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Suspend the reagents in anhydrous acetonitrile to achieve a 0.2 M concentration.
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Add 2.0 equivalents of finely powdered, anhydrous K2CO3.
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Stir the suspension vigorously at room temperature (or mild reflux at 60 °C, depending on the amine's steric hindrance) under an inert nitrogen atmosphere.
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Monitor the reaction via TLC or LC-MS. The electron-withdrawing nitrile group ensures rapid conversion (typically complete within 2-4 hours)[4].
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Upon completion, filter the mixture to remove K2CO3 salts, concentrate the filtrate in vacuo, and purify via flash column chromatography.
Protocol 2: Selective Catalytic Hydrogenation of the Nitrile
Objective: To reduce the -CN group to a primary amine (-CH2NH2). Causality: A common side reaction in nitrile reduction is the condensation of the newly formed primary amine with the intermediate imine, yielding an unwanted secondary amine[6]. To prevent this, the reaction is run over a 10% Pt/C catalyst in the presence of an acidic additive (e.g., NaH2PO4). The acid immediately protonates the primary amine upon formation, rendering it non-nucleophilic and halting the condensation pathway[6][7].
Step-by-Step Methodology:
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Dissolve the nitrile substrate in a biphasic mixture of dichloromethane and water (1:5 ratio)[6].
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Add 10 mol% of 10% Pt/C catalyst to the reaction vessel[6].
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Introduce 4.0 equivalents of NaH2PO4·H2O as the acidic buffering agent[6].
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Pressurize the reactor with hydrogen gas to 6 bar and maintain the temperature at 30 °C[6].
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Stir vigorously for 7-13 hours until hydrogen uptake ceases[6].
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Vent the reactor, filter the catalyst through a Celite pad, basify the aqueous layer to release the free amine, and extract with dichloromethane.
Reaction Pathway and Mechanistic Visualizations
Divergent synthetic pathways for 3-(Bromomethyl)-5-methoxybenzonitrile.
Mechanistic logic of SN2 transition state stabilization by the nitrile group.
Handling, Safety, and Storage Protocols
Maintaining the chemical integrity of 3-(Bromomethyl)-5-methoxybenzonitrile requires strict adherence to safety protocols. As an alkylating agent, it is inherently reactive and potentially toxic.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture, as benzylic bromides can slowly hydrolyze to benzylic alcohols over time.
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Handling: Handle only under a certified chemical fume hood. Wear fire/flame resistant and impervious clothing, and use gloves that satisfy EU Directive 89/686/EEC and EN 374 standards[3].
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Emergency Response: In case of inhalation, move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the chemical was inhaled or ingested[3].
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Environmental Precautions: Discharge into the environment must be strictly avoided. Use spark-proof tools and explosion-proof equipment during any material cleanup[3].
References
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Title: Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum Source: researchgate.net URL: [Link]
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Title: Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen Source: rsc.org URL: [Link]
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Title: Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides Source: connectsci.au URL: [Link]
Sources
- 1. 3-(bromomethyl)-4-methoxybenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(Bromomethyl)-5-methoxybenzonitrile CAS#: 729613-58-5 [m.chemicalbook.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00195D [pubs.rsc.org]

